Asolectin
Description
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-ZTIMHPMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334203 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
17708-90-6, 8002-43-5 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lecithins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PC(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236-237 °C | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-Linoleoyl Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid and linoleic acid anhydrides. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC) with an Inertsil Prep ODS column .
Industrial Production Methods
In industrial settings, the production of Palmitoyl-Linoleoyl Phosphatidylcholine often involves the enzymatic treatment of dipalmitoylphosphatidylcholine (DPPC) and dilinoleoylphosphatidylcholine (DLPC) using phospholipase A2. This enzyme selectively hydrolyzes the fatty acid at the sn-2 position, allowing for the subsequent esterification with linoleic acid .
Chemical Reactions Analysis
Hydrolysis Reactions
Lecithin undergoes hydrolysis at specific ester bonds, facilitated by enzymes or alkaline conditions:
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Phospholipase A1/A2 Action : Hydrolysis at the sn-1 or sn-2 position of the glycerol backbone releases free fatty acids and forms lysophosphatidylcholine (lysolecithin). Phospholipase A1 preferentially hydrolyzes saturated fatty acids at sn-1, while A2 targets unsaturated ones at sn-2 .
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Industrial Hydrolysis : Enzymatic treatment of soy lecithin with phospholipase A1 (30–60°C, pH 4.5–5.5) increases lysophospholipid content from 10% to 40% within 50 minutes, enhancing emulsification properties .
Table 1: Hydrolysis Products of Lecithin
Oxidation Reactions
The unsaturated fatty acids in lecithin make it prone to autoxidation:
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Mechanism : Double bonds in fatty acyl chains react with atmospheric oxygen, forming hydroperoxides and epoxides . This process accelerates at elevated temperatures (>40°C) or in the presence of transition metals .
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Consequences : Oxidized lecithin exhibits reduced emulsification capacity and may generate off-flavors in food products .
Table 2: Oxidation Products of Lecithin
| Oxidizing Agent | Primary Products | Detected By |
|---|---|---|
| O₂ (air) | Hydroperoxides, epoxides | HPLC, peroxide value |
| UV light | Secondary oxidation products (alkanals) | Thiobarbituric acid assay |
Enzymatic Modifications
Targeted enzymatic cascades transform lecithin into value-added products:
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Liposome Synthesis : A three-enzyme system (phospholipase A2, fatty acid hydratase, decarboxylase) converts soy lecithin into lysolecithin liposomes containing bioactive alcohols like 9-hydroxyheptadec-11-ene .
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Reaction Conditions : Optimal activity occurs at pH 7.0–7.5 and 40°C, yielding liposomes with a mean diameter of 144 nm .
Interactions with Nitrosating Agents
Under acidic conditions, lecithin reacts with nitrites to form carcinogenic nitrosamines:
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Dimethylnitrosamine (DMNA) : Formed at levels up to 319.7 ppm in synthetic lecithin exposed to sodium nitrite (pH 5.6, 78°C) . Natural sources like soy lecithin produce lower yields (0.7–2.05 ppm) .
Thermal and Storage Stability
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Degradation : During storage, 20–25% of lecithin hydrolyzes to free fatty acids and lysolecithin within four years at room temperature .
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Stabilization : Blending with saturated fatty acids (e.g., Agri-Pure™ APG 55) reduces hydrolysis during drying (90–130°C) and maintains acetone-insoluble content >97% .
Scientific Research Applications
Palmitoyl-Linoleoyl Phosphatidylcholine has a wide range of applications in scientific research:
Mechanism of Action
Palmitoyl-Linoleoyl Phosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a substrate for enzymes such as phospholipase A2, leading to the release of bioactive lipid mediators . The molecular targets and pathways involved include the modulation of membrane-bound receptors and ion channels .
Comparison with Similar Compounds
Table 1: Compositional and Functional Differences Among Lecithin Sources
Key Findings :
Key Findings :
- Lecithin outperforms cetyltrimethylammonium bromide (CTAB) and polyethylene glycol (PEG) in producing biocompatible, uniform nHAp particles, critical for biomedical implants .
- Unlike ionic surfactants (e.g., CTAB), lecithin’s zwitterionic nature prevents cytotoxicity and enhances suspendability in aqueous media .
Lecithin vs. Absorption Enhancers in Drug Delivery
Table 3: Efficacy and Toxicity in Mucosal Permeability Enhancement
Key Findings :
- Lecithin offers a safer profile compared to sodium dodecyl sulfate (SDS) and Brij35, though with moderate enhancement efficacy .
- Its low toxicity makes it preferable for nasal and oral delivery systems requiring repeated administration .
Lecithin vs. Lectins in Nutritional Science
Though phonetically similar, lectins (carbohydrate-binding proteins) and lecithin (phospholipid) differ fundamentally:
Biological Activity
Lecithin is a complex mixture of phospholipids, primarily composed of phosphatidylcholine, phosphatidylethanolamine, and other phospholipid species. It is widely recognized for its diverse biological activities, particularly in lipid metabolism, cellular function, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of lecithin, supported by data tables, case studies, and detailed research findings.
Chemical Composition and Sources
Lecithins can be derived from various sources, including soybeans, sunflowers, eggs, and marine organisms. The composition of lecithin varies significantly depending on its source:
Lecithin exerts its biological effects through several mechanisms:
- Cell Membrane Integrity : Lecithin plays a crucial role in maintaining the structure and function of cell membranes due to its amphiphilic nature. This property allows it to stabilize lipid droplets and enhance the fluidity of cell membranes.
- Lipid Metabolism : Lecithin is involved in lipid transport and metabolism. It modulates lipoprotein metabolism by decreasing hepatic lipogenesis and blood cholesterol levels, which can be beneficial in preventing cardiometabolic diseases .
- Surfactant Properties : In the lungs, lecithin is a key component of pulmonary surfactant, reducing surface tension and preventing alveolar collapse. Disaturated lecithin (primarily dipalmitoyl lecithin) is particularly effective for this purpose .
- Antioxidant Activity : Lecithin has been shown to inhibit lipid peroxidation processes, which are critical in managing oxidative stress-related conditions such as diabetes mellitus .
Clinical Studies and Findings
Several studies have investigated the biological activities of lecithin:
- Hepatoprotective Effects : A study on sunflower lecithin demonstrated significant lipid-lowering effects and hepatoprotective properties in animal models. This suggests its potential as a therapeutic agent for liver diseases .
- Effects on Lipid Profiles : A case-control study assessed serum lecithin levels and their correlation with cholesterol acyltransferase activity. Results indicated that higher lecithin levels were associated with improved lipid profiles, suggesting a role in cardiovascular health .
- Behavioral Studies : Research comparing soybean lecithin with plasmalogens revealed significant differences in anxiety-related behaviors in animal models. Lecithin administration resulted in altered behavior patterns that may indicate its influence on neurological functions .
Q & A
Q. How do lecithin’s effects on hypercholesterolemia vary across preclinical models?
- Critical Analysis : Soy lecithin reduces LDL in cholesterol-fed rats but shows neutral effects in normolipidemic models . Confounders include:
- Dose-response thresholds : Efficacy at 430 mg/kg/day in rats may not scale linearly to humans .
- Baseline lipid status : Lecithin’s benefits are pronounced in dyslipidemic subjects due to enhanced biliary phospholipid secretion.
Methodological Resources
- Experimental Design : CCD, RSM, and factorial designs for formulation optimization .
- Analytical Tools : HPLC-ELSD for phospholipid quantification , DLS for liposome characterization .
- Statistical Models : Repeated-measures ANOVA for longitudinal data , MLR for biomarker interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
